molecular formula C11H16N4O2S B406907 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 303971-03-1

7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406907
CAS No.: 303971-03-1
M. Wt: 268.34g/mol
InChI Key: BICTZPOWLJRDKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 7-ethyl-3-methyl-8-thioxanthine with methyl chloroacetate in a water-ethanol solution of sodium hydroxide. This reaction leads to the formation of the corresponding ester . The ester is then subjected to hydrazinolysis to obtain 3-methyl-7-ethylxanthinyl-8-thioacethydrazide . Further reactions with aromatic aldehydes yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl and aryl substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exhibits antioxidant, diuretic, hypoglycemic, antitumor, antimicrobial, anti-inflammatory, and analgesic activities . It targets enzymes and receptors involved in these pathways, modulating their activity to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of ethyl, methyl, and propylsulfanyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

Properties

IUPAC Name

7-ethyl-3-methyl-8-propylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-4-6-18-11-12-8-7(15(11)5-2)9(16)13-10(17)14(8)3/h4-6H2,1-3H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICTZPOWLJRDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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